![molecular formula C20H12N2Na2O4 B11925896 Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate
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Overview
Description
Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate (hereafter referred to as BCA-Na₂) is the disodium salt of 2,2'-biquinoline-4,4'-dicarboxylic acid (H₂BCA). Its molecular formula is C₂₀H₁₀N₂Na₂O₄ (anhydrous basis) . BCA-Na₂ is a water-soluble, light-yellow powder and is widely utilized as a ligand in coordination chemistry due to its rigid, conjugated biquinoline backbone and two carboxylate groups. The ligand is synthesized via the Pfitzinger reaction involving isatin and acetone, followed by acid precipitation and salt formation . Key applications include:
- Metal-Organic Frameworks (MOFs): BCA-Na₂ forms luminescent MOFs with lanthanides (e.g., Eu³⁺) for biosensing nitrofuran antibiotics .
- Photothermal Conversion: The Sr(II)-BCA MOF exhibits exceptional NIR-II photothermal conversion efficiency (PCE) for biomedical applications .
- Catalysis: Palladium(II) complexes with BCA-Na₂ oxidize alcohols under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of organometallic reagents to biquinoline derivatives, followed by carboxylation and subsequent sodium salt formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using eco-efficient and cost-effective reagents. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles such as solvent recycling and energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline moiety to a quinoline derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Biochemical Applications
-
Protein Quantification :
- Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate is widely used in the BCA protein assay. This assay utilizes the ability of the compound to form a colored complex with cuprous ions (Cu+) in alkaline conditions, allowing for the quantification of proteins based on colorimetric analysis. The intensity of the color correlates with protein concentration, making it a reliable method for protein quantification in various biological samples .
- Copper Detection :
- Monitoring Reducing Sugars :
Analytical Chemistry Applications
- Spectrophotometric Analysis :
- Environmental Monitoring :
Case Studies
Mechanism of Action
The mechanism of action of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can act as a redox agent, disrupting cellular processes in pathogens . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its full mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Research Findings and Performance Metrics
Photothermal Efficiency
Compound | Absorption Range | PCE (%) | Application | Reference |
---|---|---|---|---|
Sr-BCA MOF | NIR-II (1000–1700 nm) | 52 | Photothermal therapy | |
Ru(bpydc) complexes | Visible (400–700 nm) | N/A | Dye-sensitized solar cells |
Catalytic Performance
Catalyst | Substrate | Conditions | Conversion Efficiency | Reference |
---|---|---|---|---|
Pd(II)-BCA | Veratryl alcohol | Mild (aqueous, ambient) | 95% | |
Pd(II)-bathophenanthroline | Primary alcohols | High temperature/pressure | 80% |
Sensing Capabilities
MOF Material | Analyte | Limit of Detection (LOD) | Mechanism | Reference |
---|---|---|---|---|
Eu-BCA MOF | Nitrofuran antibiotics | 0.1 nM | Luminescence quenching | |
Zn(bpydc) MOF | Hg²⁺ | 10 nM | Fluorescence quenching |
Biological Activity
Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate, commonly referred to as bicinchoninic acid disodium salt (BCA), is a compound with significant applications in biochemistry and molecular biology. It is primarily known for its role as a colorimetric reagent for protein quantification and copper detection. This article explores the biological activity of BCA, focusing on its mechanisms of action, applications in various assays, and relevant case studies.
- Molecular Formula : C20H12N2NaO4
- Molecular Weight : 368.32 g/mol
- CAS Number : 979-88-4
- IUPAC Name : Disodium [2,2'-biquinoline]-4,4'-dicarboxylate
BCA functions primarily through its interaction with cuprous ions (Cu⁺) in alkaline conditions. When proteins are present, they reduce Cu²⁺ ions to Cu⁺ ions, which then form a stable complex with BCA. This reaction leads to the formation of a purple-colored complex that can be quantitatively measured using spectrophotometry at an absorbance maximum of 562 nm. The intensity of the color correlates directly with the protein concentration in the sample.
Applications in Biological Assays
BCA is widely used in various biochemical assays due to its specificity and sensitivity. Key applications include:
- Protein Quantification : BCA is a standard reagent in protein assays due to its ability to provide accurate measurements even in the presence of interfering substances.
- Copper Detection : The compound is utilized for detecting copper levels in biological samples, which is crucial for understanding various metabolic processes.
- Enzyme Activity Measurement : BCA can be employed to monitor enzyme activities that involve protein interactions.
Case Study 1: Protein Assay Optimization
A study aimed at optimizing the BCA assay found that varying the incubation temperature significantly affected the assay's sensitivity. The optimal temperature range was identified as 37°C to 60°C, which enhanced the colorimetric response and minimized variances caused by different amino acid compositions in proteins .
Case Study 2: Application in Clinical Diagnostics
Research demonstrated that BCA could effectively quantify proteins in serum samples from patients with liver diseases. The study highlighted that altered protein levels could serve as biomarkers for disease progression and treatment efficacy .
Comparative Analysis of BCA with Other Assays
The following table summarizes the performance of BCA compared to other common protein quantification methods:
Assay Type | Sensitivity | Specificity | Time Required | Interference |
---|---|---|---|---|
BCA | High | High | Moderate | Low |
Bradford Assay | Moderate | Moderate | Quick | Moderate |
Lowry Assay | High | Low | Long | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate?
The compound is typically synthesized via ligand functionalization and coordination chemistry. For example, hydrothermal methods involve reacting 2,2'-biquinoline-4,4'-dicarboxylic acid (H₂bqdc) with metal salts like Zn(CH₃COO)₂·2H₂O under controlled temperature and pressure to form coordination polymers . Functionalization of the bipyridine core with carboxylate groups is achieved through refluxing in acidic or basic media, followed by sodium salt formation .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify ligand purity and substituent positions .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carboxylate (C=O) stretching vibrations (~1680 cm⁻¹) and confirms ligand-metal coordination .
- X-ray Crystallography : Resolves crystal structure and π-π stacking interactions in metal-organic frameworks (MOFs) .
- UV-Vis Absorption/Emission Spectroscopy : Assesses electronic transitions and sensitizer performance in dye-sensitized solar cells (DSCs) .
Q. What are the primary applications of this compound in academic research?
- Dye-Sensitized Solar Cells (DSCs) : As a carboxylate ligand in ruthenium(II) sensitizers (e.g., K-19, K-73), enhancing electron injection into TiO₂ .
- MOFs : Serves as a linker for constructing luminescent sensors for Hg²⁺ and Cr(VI) detection .
- Catalysis : Forms water-soluble palladium complexes for green aerobic oxidation of alcohols .
Advanced Research Questions
Q. How can researchers optimize the compound’s performance in dye-sensitized solar cells?
- Coadsorbents : Use 4-guanidinobutyric acid (GBA) to reduce charge recombination, improving open-circuit voltage by ~50 mV .
- Electrolyte Composition : Binary ionic liquids (e.g., PMII/EMIB(CN)₄) enhance stability and reduce viscosity, boosting efficiency .
- Ligand Substituents : Introduce electron-donating groups (e.g., p-hexyloxystyryl) to red-shift absorption spectra and increase molar extinction coefficients .
Q. What strategies resolve discrepancies in reported photophysical properties of metal complexes using this ligand?
- Controlled Synthesis : Variations in reaction conditions (e.g., solvent polarity, temperature) can alter ligand-metal charge-transfer dynamics. Standardize protocols for reproducibility .
- Spectroscopic Validation : Cross-validate UV-Vis and emission data with electrochemical measurements (e.g., cyclic voltammetry) to confirm redox potentials and excited-state lifetimes .
- Computational Modeling : Density functional theory (DFT) calculations predict electronic structures and reconcile experimental vs. theoretical bandgaps .
Q. How does the ligand’s structure influence MOF stability and sensing efficiency?
- π-π Interactions : Face-to-face stacking of quinoline rings in [Zn(bqdc)]ₙ enhances structural rigidity and fluorescence quenching sensitivity for Hg²⁺ (detection limit: 10⁻⁸ M) .
- Carboxylate Coordination Modes : Bidentate binding to metal centers (e.g., Zn²⁺, Cu²⁺) stabilizes MOFs and tunes selectivity for target analytes .
- Functional Group Modifications : Ester derivatives of the ligand alter solubility and compatibility with aqueous vs. organic reaction systems .
Q. What are the methodological considerations for using this compound in catalytic aerobic oxidation?
- Solvent System : Water is the sole solvent in Pd(II)-bqdc complexes, eliminating organic waste and enabling green chemistry applications .
- Oxidant Efficiency : Air (O₂) serves as the terminal oxidant, but reaction rates depend on ligand-to-metal ratios and pH optimization .
- Substrate Scope : Primary/secondary alcohols and benzylic alcohols show varying conversion rates due to steric and electronic effects .
Q. How do stability and degradation of this compound impact experimental design?
- Storage Conditions : Store at 2–8°C in airtight containers to prevent hydration/dehydration cycles that alter crystallinity .
- pH Sensitivity : Carboxylate protonation in acidic media (< pH 4) disrupts metal coordination, requiring buffered solutions in MOF synthesis .
- Light Exposure : Prolonged UV irradiation degrades Ru(II) sensitizers in DSCs; use light-blocking materials during device fabrication .
Properties
Molecular Formula |
C20H12N2Na2O4 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
disodium;2-(4-carboxylato-1,4-dihydroquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10,13,21H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
PNCUBHNJVJSFBD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C(N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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